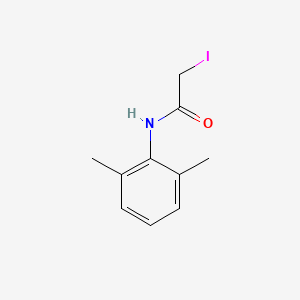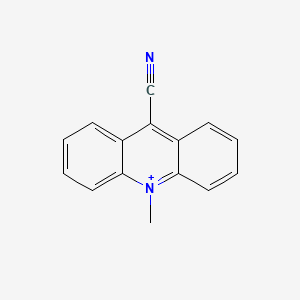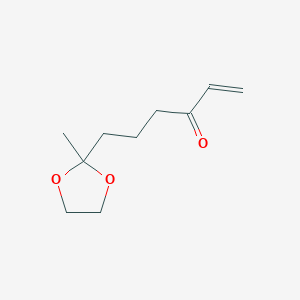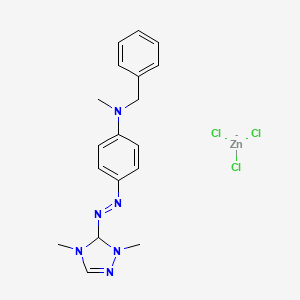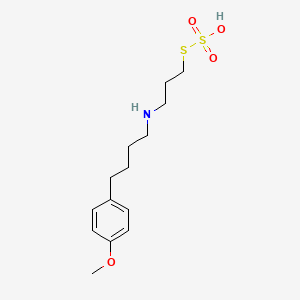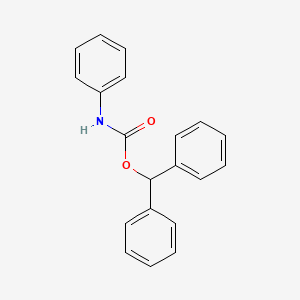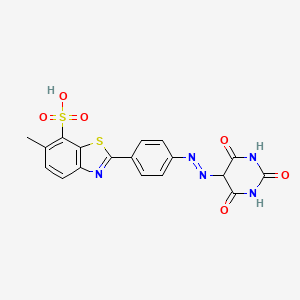
Urea, N-2-propenyl-N'-(2-propylpentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-2-propenyl-N’-(2-propylpentyl)- is a specialized organic compound that falls under the category of substituted ureas This compound is characterized by the presence of both propenyl and propylpentyl groups attached to the nitrogen atoms of the urea molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-2-propenyl-N’-(2-propylpentyl)- typically involves the reaction of urea with appropriate alkylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include propenyl halides and propylpentyl halides, which react with urea in the presence of a base to form the final compound.
Industrial Production Methods
On an industrial scale, the production of Urea, N-2-propenyl-N’-(2-propylpentyl)- may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the product.
化学反応の分析
Types of Reactions
Urea, N-2-propenyl-N’-(2-propylpentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The propenyl and propylpentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Urea, N-2-propenyl-N’-(2-propylpentyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce propenyl and propylpentyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of Urea, N-2-propenyl-N’-(2-propylpentyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Urea, N,N’-di-2-propenyl-: Similar structure but with two propenyl groups.
Urea, 2-propenyl-: Contains a single propenyl group.
N-(cyanoacetyl)-N’-(2-methyl-2-propenyl)urea: Contains cyanoacetyl and methylpropenyl groups.
特性
CAS番号 |
40755-37-1 |
|---|---|
分子式 |
C12H24N2O |
分子量 |
212.33 g/mol |
IUPAC名 |
1-prop-2-enyl-3-(2-propylpentyl)urea |
InChI |
InChI=1S/C12H24N2O/c1-4-7-11(8-5-2)10-14-12(15)13-9-6-3/h6,11H,3-5,7-10H2,1-2H3,(H2,13,14,15) |
InChIキー |
AYVCBPLLPHTXLW-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)CNC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)


